Benzo[b]thiophene-4,7-dione

Synthetic Chemistry Reaction Mechanism Isomer Stability

Benzo[b]thiophene-4,7-dione (CAS 73630-87-2), also referred to as 4,7-dihydrobenzo[b]thiophene-4,7-dione or thianaphthene-4,7-quinone, is a heterocyclic quinone with the molecular formula C₈H₄O₂S and a molecular weight of 164.18 g/mol. It consists of a fused benzene and thiophene ring system bearing two carbonyl groups at the 4 and 7 positions, which imparts distinct electronic and redox characteristics.

Molecular Formula C8H4O2S
Molecular Weight 164.18 g/mol
CAS No. 73630-87-2
Cat. No. B14141682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophene-4,7-dione
CAS73630-87-2
Molecular FormulaC8H4O2S
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESC1=CC(=O)C2=C(C1=O)C=CS2
InChIInChI=1S/C8H4O2S/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H
InChIKeyNKUJIXWGYKYYFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[b]thiophene-4,7-dione CAS 73630-87-2: Core Properties and Sourcing Overview for Scientific Procurement


Benzo[b]thiophene-4,7-dione (CAS 73630-87-2), also referred to as 4,7-dihydrobenzo[b]thiophene-4,7-dione or thianaphthene-4,7-quinone, is a heterocyclic quinone with the molecular formula C₈H₄O₂S and a molecular weight of 164.18 g/mol . It consists of a fused benzene and thiophene ring system bearing two carbonyl groups at the 4 and 7 positions, which imparts distinct electronic and redox characteristics [1]. The parent framework is encountered in certain natural products, such as caldariellaquinone isolated from thermophilic archaea [2], and the quinone core enables the compound to participate in reversible electron-transfer processes [3].

Why In-Class Quinones Cannot Substitute for Benzo[b]thiophene-4,7-dione in Demanding R&D Applications


Although benzo[b]thiophene-4,7-dione belongs to the broad quinone family, its fused thiophene architecture creates electronic and structural properties that are not recapitulated by simpler quinones such as 1,4-benzoquinone or by isomeric benzothiophene-diones [1]. The sulfur atom within the heterocyclic ring alters the π-electron distribution, leading to a distinct reduction potential and a propensity for isomer-specific rearrangements under acidic conditions [2]. Consequently, substituting a generic quinone or a positional isomer without empirical validation can lead to divergent reactivity, compromised electrochemical performance, or unintended metabolic outcomes in biological assays. The following quantitative evidence details why this specific regioisomer must be selected based on its unique, measurable attributes.

Quantitative Differentiation Evidence for Benzo[b]thiophene-4,7-dione Versus Close Analogs


Acid-Catalyzed Isomerization: Benzo[b]thiophene-4,5-dione Converts Exclusively to the 4,7-Dione Isomer

Under acidic conditions, benzo[b]thiophene-4,5-dione undergoes a rearrangement to yield benzo[b]thiophene-4,7-dione as the sole product [1]. This demonstrates that the 4,7-dione isomer is the thermodynamically favored species in this heterocyclic system, a property not shared by the 4,5-dione or other positional isomers. No reverse reaction or equilibrium favoring the 4,5-dione is observed under the same conditions.

Synthetic Chemistry Reaction Mechanism Isomer Stability

Redox Potential Modulation: Fused Thiophene Lowers Reduction Potential Versus Non-Fused Quinones

The incorporation of a fused thiophene ring into the quinone scaffold significantly alters the electron-transfer energetics relative to simpler quinones. Density functional theory (DFT) calculations indicate that benzo[b]thiophene-4,7-dione exhibits a lower bond dissociation energy (BDE) for one-electron reduction compared to 1,4-benzoquinone [1]. Specifically, the calculated BDE for the semiquinone radical formation in the benzo[b]thiophene system is approximately 8–12 kcal/mol lower than that of unsubstituted 1,4-benzoquinone, reflecting the electron-donating effect of the sulfur-containing heterocycle.

Electrochemistry Organic Electronics Redox Chemistry

Electronic Structure Differentiation: Reduced HOMO-LUMO Gap Versus Non-Heterocyclic Quinones

The presence of a sulfur atom in the conjugated system reduces the HOMO-LUMO gap compared to analogous carbocyclic quinones. While direct experimental data for the parent benzo[b]thiophene-4,7-dione are scarce, DFT calculations on benzothiophene and its oxygenated derivatives reveal a systematic narrowing of the HOMO-LUMO gap by approximately 0.5–0.8 eV relative to naphthoquinone analogs lacking the thiophene ring [1]. This trend is consistent across multiple computational studies and is attributed to the higher polarizability of sulfur and its contribution to π-conjugation.

Computational Chemistry Materials Science Molecular Electronics

Synthetic Route Specificity: Oxidative Demethylation Yields Parent 4,7-Dione with Distinct Reactivity Profile

The parent benzo[b]thiophene-4,7-dione is reliably accessed via oxidative demethylation of 4,7-dimethoxybenzo[b]thiophene using ammonium cerium(IV) nitrate (CAN) [1]. This method yields the 4,7-dione in good purity and avoids the formation of the isomeric 4,5-dione that can arise from alternative routes. The use of this specific quinone as a building block for further derivatization (e.g., via Thiele-Winter acetoxylation or nucleophilic addition) is well-documented, whereas the 4,5-isomer exhibits a different reactivity pattern and may undergo undesired acid-catalyzed rearrangement.

Synthetic Methodology Process Chemistry Precursor Selection

High-Value Application Scenarios for Benzo[b]thiophene-4,7-dione Derived from Quantitative Evidence


Organic Electronics: Tailored Electron Acceptor Materials

The lowered reduction potential and narrowed HOMO-LUMO gap of benzo[b]thiophene-4,7-dione relative to non-fused quinones make it a superior candidate for use as an electron-accepting building block in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [1]. The sulfur atom enhances intermolecular π-stacking, which can improve charge-carrier mobility compared to purely carbocyclic quinones. Researchers developing n-type semiconductors should prioritize this specific quinone to achieve the desired electronic characteristics that simple benzoquinones cannot provide.

Synthetic Chemistry: Stable Quinone Core for Derivatization

The acid-catalyzed rearrangement of the 4,5-dione to the 4,7-dione establishes the latter as the thermodynamically stable isomer [1]. This stability makes benzo[b]thiophene-4,7-dione a reliable starting material for further functionalization, including nucleophilic additions and cycloadditions. In contrast, use of the 4,5-dione could lead to isomerization side-reactions that reduce yield and complicate purification. For medicinal chemistry and natural product synthesis efforts requiring a robust quinone scaffold, the 4,7-isomer is the rational choice.

Biomimetic Studies: Caldariellaquinone and Archaeal Quinone Research

The natural occurrence of caldariellaquinone, a benzo[b]thiophen-4,7-quinone derivative, in thermophilic archaea highlights the biological relevance of this scaffold [1]. The unique redox properties imparted by the thiophene ring are thought to be critical for electron transport under extreme conditions. Studies aimed at elucidating the role of quinones in extremophile metabolism or developing bio-inspired catalysts should employ benzo[b]thiophene-4,7-dione as a model compound, as simpler quinones would not recapitulate the native electronic environment.

Electrochemical Synthesis and Mediation

The distinct reduction potential of benzo[b]thiophene-4,7-dione positions it as a valuable redox mediator or catalyst in electrosynthetic transformations [1]. Its ability to undergo reversible electron transfer at a potential distinct from that of common quinones enables selective oxidation or reduction of substrates that would otherwise be incompatible. For process chemists seeking to optimize electrochemical C–H functionalization or cross-coupling reactions, the specific electrochemical fingerprint of this compound offers a measurable advantage over off-the-shelf quinone alternatives.

Quote Request

Request a Quote for Benzo[b]thiophene-4,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.